4-(1-Tridecenyl)benzenecarboxylic acid
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Overview
Description
4-(1-Tridecenyl)benzenecarboxylic acid is an organic compound with the molecular formula C20H30O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a tridecenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Tridecenyl)benzenecarboxylic acid typically involves the reaction of 4-bromobenzoic acid with 1-tridecene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Tridecenyl)benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The tridecenyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The double bond in the tridecenyl group can be reduced to form a saturated alkyl chain.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-Tridecenyl)benzoic acid or 4-(1-Tridecenyl)benzaldehyde.
Reduction: Formation of 4-(1-Tridecyl)benzenecarboxylic acid.
Substitution: Formation of esters, amides, or other derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Tridecenyl)benzenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1-Tridecenyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Decenyl)benzenecarboxylic acid
- 4-(1-Dodecenyl)benzenecarboxylic acid
- 4-(1-Tetradecenyl)benzenecarboxylic acid
Uniqueness
4-(1-Tridecenyl)benzenecarboxylic acid is unique due to its specific tridecenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[(E)-tridec-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPHXVJGYWELBM-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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